![molecular formula C8H7BrN2O B1525230 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-71-1](/img/structure/B1525230.png)
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190321-71-1 . It has a molecular weight of 227.06 and its IUPAC name is 4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
There are several papers that discuss the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study mentioned a yield of 71% as a yellow solid .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be represented by the InChI code: 1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in the context of their biological activity . For example, one research found that replacing the methoxy group at the 3-position of the phenyl ring in one derivative decreased FGFR1 potency and cellular activity .Physical And Chemical Properties Analysis
The physical form of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is solid . It is stored in a refrigerator .Scientific Research Applications
Synthesis of Azaindole Based Protein Kinase Inhibitors 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is used as a synthetic intermediate in the creation of azaindole-based protein kinase inhibitors. These inhibitors are significant in the treatment of various diseases, including cancer, due to their role in regulating cell functions .
Pharmaceutical Compositions
The compound is involved in the development of pharmaceutical compositions that target p38α mitogen-activated protein kinase inhibitors. These are important for therapeutic methods in treating diseases that involve this specific kinase .
Material Science Research
This compound is also utilized in material science research due to its unique properties that can contribute to the development of new materials .
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for creating complex molecules with potential applications in various fields, including medicinal chemistry and drug development .
Analytical Chemistry
Due to its distinct chemical structure, 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine can be used in analytical chemistry for method development and validation studies .
Life Science Research
Scientists use this compound in life science research, exploring its biological activities and potential therapeutic effects .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine are the fibroblast growth factor receptors (FGFRs) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The activated FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It is known that the compound has a molecular weight of 22706 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Future Directions
The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising. They have been developed as a class of compounds targeting FGFR with development prospects . One compound with low molecular weight has been identified as an appealing lead compound beneficial to subsequent optimization .
properties
IUPAC Name |
4-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBLQHBEOAUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696621 | |
Record name | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190321-71-1 | |
Record name | 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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